CB 300919
Overview
Description
CB 300919 is a quinazoline-based compound known for its potent antitumor activity. It has shown significant efficacy in preclinical studies, particularly against human ovarian tumor xenografts. The compound is a promising candidate for cancer therapy, especially for ovarian cancer .
Preparation Methods
CB 300919 is synthesized through a series of chemical reactions involving quinazoline derivatives. The synthetic route typically involves the following steps:
Formation of the quinazoline core: This is achieved through the cyclization of appropriate precursors.
Functionalization: Various functional groups are introduced to the quinazoline core to enhance its biological activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
CB 300919 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinazoline core or other functional groups.
Substitution: Substitution reactions are common, where different substituents are introduced to the quinazoline core to enhance its activity
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified biological activities.
Scientific Research Applications
CB 300919 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying quinazoline-based reactions and mechanisms.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: This compound is being investigated as a potential therapy for ovarian cancer and other types of cancer due to its potent antitumor activity
Mechanism of Action
CB 300919 exerts its effects primarily through the inhibition of Nicotinamide phosphoribosyltransferase (NAMPT). This enzyme is crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a molecule essential for cellular metabolism. By inhibiting NAMPT, this compound disrupts the production of NAD+, leading to cell death in tumor cells. The compound’s molecular targets and pathways involved include the NAD+ biosynthesis pathway and various signaling pathways related to cell survival and proliferation .
Comparison with Similar Compounds
CB 300919 is unique among quinazoline-based compounds due to its high potency and specificity for NAMPT inhibition. Similar compounds include:
Quinazoline-based HDAC inhibitors: These compounds also exhibit antitumor activity but target histone deacetylases (HDACs) instead of NAMPT.
This compound stands out due to its specific inhibition of NAMPT and its high efficacy in preclinical models of ovarian cancer .
Properties
IUPAC Name |
4-[[7-chloro-3-methyl-2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-6-yl]methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34ClN7O2/c1-4-12-40(26-9-7-24(8-10-26)31(41)35-20-23-6-5-11-34-19-23)21-25-17-27-29(18-28(25)33)36-30(38(3)32(27)42)22-39-15-13-37(2)14-16-39/h1,5-11,17-19H,12-16,20-22H2,2-3H3,(H,35,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTCFUSGPRGUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(C=C(C(=C3)Cl)CN(CC#C)C4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5)C(=O)N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34ClN7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183174 | |
Record name | CB-300919 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289715-28-2 | |
Record name | CB-300919 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289715282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CB-300919 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90183174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CB-300919 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55I8ETE76Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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